2',4',5'-Trifluoro-biphenyl-4-ol

Lipophilicity clogP Drug Design

2',4',5'-Trifluoro-biphenyl-4-ol is a differentiated fluorinated hydroxybiphenyl featuring a non-coplanar conformation (dihedral ~45–55°) and a +0.7 log unit lipophilicity boost over unsubstituted biphenyl-4-ol. The ortho-fluorine inductive effect lowers the phenolic pKa by 0.5–1.0 units, enabling selective nucleophilic reactivity for phosphate/thiophosphate prodrugs, bioconjugates, and enzyme inhibitor programs. Its elevated clogP (~3.9) aligns with CNS drug discovery requirements for blood-brain barrier penetration without exceeding promiscuity thresholds. The enforced torsional angle also suits advanced materials applications requiring controlled π-stacking. This substitution pattern is not interchangeable with less fluorinated analogs. Request a quote for gram-to-kilogram custom synthesis.

Molecular Formula C12H7F3O
Molecular Weight 224.18 g/mol
Cat. No. B8661392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',5'-Trifluoro-biphenyl-4-ol
Molecular FormulaC12H7F3O
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2F)F)F)O
InChIInChI=1S/C12H7F3O/c13-10-6-12(15)11(14)5-9(10)7-1-3-8(16)4-2-7/h1-6,16H
InChIKeyQAKGDDAPVJPUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4',5'-Trifluoro-biphenyl-4-ol: A Fluorinated Biphenyl Building Block for Pharmaceutical and Agrochemical Research


2',4',5'-Trifluoro-biphenyl-4-ol (CAS No. not assigned in this context) is a fluorinated biphenyl derivative characterized by a hydroxyl group at the 4-position and three fluorine atoms on the adjacent phenyl ring at the 2', 4', and 5' positions [1]. This compound belongs to a class of hydroxybiphenyls that serve as versatile intermediates in organic synthesis, with the specific trifluorination pattern imparting unique physicochemical properties relevant to drug discovery and materials science [2]. The presence of multiple fluorine atoms on the biphenyl scaffold is known to modulate lipophilicity, metabolic stability, and target binding interactions, making such compounds valuable building blocks in medicinal chemistry programs [3].

Why 2',4',5'-Trifluoro-biphenyl-4-ol Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Biphenyl-4-ol Analogs


The substitution pattern of 2',4',5'-Trifluoro-biphenyl-4-ol is not interchangeable with less fluorinated biphenyl-4-ol derivatives due to the profound influence of fluorine atoms on molecular conformation, electronic distribution, and intermolecular interactions [1]. Specifically, the presence of three fluorine atoms at the 2', 4', and 5' positions significantly alters the torsional angle between the two phenyl rings, modifies the pKa of the phenolic hydroxyl group, and enhances hydrophobic surface area compared to unsubstituted biphenyl-4-ol or mono-fluorinated analogs [2]. These structural differences directly impact downstream reactivity in cross-coupling reactions, biological target engagement, and pharmacokinetic properties, rendering the specific trifluorination pattern essential for applications where precise molecular recognition or metabolic stability is required [3].

Comparative Quantitative Evidence for 2',4',5'-Trifluoro-biphenyl-4-ol Differentiation


Enhanced Lipophilicity (clogP) of 2',4',5'-Trifluoro-biphenyl-4-ol Compared to Mono-Fluorinated and Unsubstituted Analogs

2',4',5'-Trifluoro-biphenyl-4-ol exhibits a calculated logP (clogP) value of approximately 3.9, which is significantly higher than that of unsubstituted biphenyl-4-ol (clogP ≈ 3.2) and mono-fluorinated analogs such as 4'-fluoro-biphenyl-4-ol (clogP ≈ 3.5) . This increased lipophilicity arises from the cumulative effect of three fluorine atoms on the adjacent phenyl ring, which enhances hydrophobic surface area while maintaining a moderate molecular weight of 224.18 g/mol [1].

Lipophilicity clogP Drug Design Pharmacokinetics

Modulation of Phenolic Hydroxyl pKa by Ortho-Fluorine Substitution in 2',4',5'-Trifluoro-biphenyl-4-ol

The presence of a fluorine atom at the 2'-position ortho to the hydroxyl-bearing phenyl ring in 2',4',5'-Trifluoro-biphenyl-4-ol is expected to lower the pKa of the phenolic hydroxyl group through inductive electron withdrawal [1]. While direct experimental pKa data for this specific compound is limited in the public domain, class-level inference from structurally related ortho-fluorinated phenols indicates a pKa reduction of approximately 0.5-1.0 units compared to non-fluorinated biphenyl-4-ol (pKa ≈ 9.5) [2].

pKa Hydrogen Bonding Reactivity Fluorine Effect

Increased Conformational Rigidity and Non-Coplanarity of the Biphenyl Core Due to 2',4',5'-Trifluorination

X-ray crystallographic studies of analogous polyfluorinated biphenyl systems demonstrate that the introduction of fluorine atoms at ortho positions (such as the 2'-position in this compound) increases the torsional angle between the two phenyl rings, disrupting π-conjugation and enforcing a non-coplanar geometry [1]. While direct crystal structure data for 2',4',5'-Trifluoro-biphenyl-4-ol is not publicly available, class-level inference from similar trifluorinated biphenyls indicates a dihedral angle of approximately 45-55°, compared to 0-20° for unsubstituted biphenyl in the solid state [2].

Molecular Conformation Torsional Angle Crystal Engineering Fluorine Effect

Optimal Application Scenarios for 2',4',5'-Trifluoro-biphenyl-4-ol Based on Quantified Differentiation


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The elevated clogP of approximately 3.9 for 2',4',5'-Trifluoro-biphenyl-4-ol positions it as an ideal building block for central nervous system (CNS) drug discovery programs where moderate to high lipophilicity is required for blood-brain barrier penetration . Compared to unsubstituted biphenyl-4-ol (clogP ≈ 3.2), the +0.7 log unit increase may translate to improved brain exposure without exceeding the lipophilicity threshold associated with promiscuity and toxicity [1].

Design of Fluorinated Ligands with Altered Hydrogen-Bonding Capacity

The predicted pKa reduction of 0.5-1.0 units in the phenolic hydroxyl group of 2',4',5'-Trifluoro-biphenyl-4-ol, driven by ortho-fluorine inductive effects, makes this compound particularly suitable for applications where enhanced nucleophilicity or modified hydrogen-bonding patterns are desired . This property is advantageous in the synthesis of phosphate or thiophosphate prodrugs, bioconjugates, or enzyme inhibitors targeting catalytic residues with altered protonation states [1].

Development of Non-Planar Liquid Crystal or Organic Electronic Materials

The enforced non-coplanar conformation (dihedral angle ≈ 45-55°) imparted by the 2',4',5'-trifluorination pattern distinguishes this compound as a precursor for advanced materials where π-stacking must be controlled . This structural feature is exploited in the synthesis of fluorinated polyimides for high-performance memory devices and in liquid crystal dopants requiring specific molecular alignment properties [1].

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